molecular formula C12H14O3 B14233943 (2R)-4-Oxo-4-phenylbutan-2-yl acetate CAS No. 578020-31-2

(2R)-4-Oxo-4-phenylbutan-2-yl acetate

Cat. No.: B14233943
CAS No.: 578020-31-2
M. Wt: 206.24 g/mol
InChI Key: MPODLFKNAJBQES-SECBINFHSA-N
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Description

(2R)-4-Oxo-4-phenylbutan-2-yl acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-Oxo-4-phenylbutan-2-yl acetate typically involves esterification reactions. One common method is the reaction of 4-oxo-4-phenylbutanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(2R)-4-Oxo-4-phenylbutan-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R)-4-Oxo-4-phenylbutan-2-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-4-Oxo-4-phenylbutan-2-yl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-4-Oxo-4-phenylbutan-2-yl acetate is unique due to its combination of a phenyl group and an acetate esterIts ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in both research and industry .

Properties

CAS No.

578020-31-2

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

[(2R)-4-oxo-4-phenylbutan-2-yl] acetate

InChI

InChI=1S/C12H14O3/c1-9(15-10(2)13)8-12(14)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3/t9-/m1/s1

InChI Key

MPODLFKNAJBQES-SECBINFHSA-N

Isomeric SMILES

C[C@H](CC(=O)C1=CC=CC=C1)OC(=O)C

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)OC(=O)C

Origin of Product

United States

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